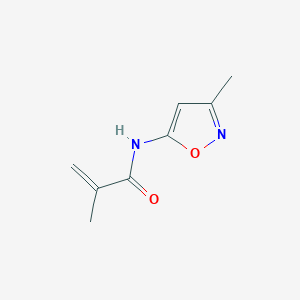
N-(3-Methylisoxazol-5-yl)methacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylisoxazol-5-yl)methacrylamide is an organic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and a methacrylamide group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylisoxazol-5-yl)methacrylamide typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, 3-methylisoxazole can be prepared by reacting methyl acetoacetate with hydroxylamine hydrochloride under basic conditions.
-
Introduction of the Methacrylamide Group: : The methacrylamide group can be introduced via an amidation reaction. This involves reacting 3-methylisoxazole with methacryloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methylisoxazol-5-yl)methacrylamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The isoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the isoxazole ring or the methacrylamide moiety.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Polymers: Depending on the polymerization conditions, various copolymers and homopolymers can be synthesized.
Functionalized Derivatives: Substitution reactions can yield a range of derivatives with different functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
N-(3-Methylisoxazol-5-yl)methacrylamide has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with tailored properties for specific applications.
Biology: Investigated for its potential as a building block in the design of bioactive molecules and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and nanocomposites.
Wirkmechanismus
The mechanism of action of N-(3-Methylisoxazol-5-yl)methacrylamide depends on its application:
Polymerization: The methacrylamide group undergoes radical polymerization, forming covalent bonds with other monomers to create polymer chains.
Biological Activity: When used in drug design, the isoxazole ring can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(3-Methylisoxazol-5-yl)methacrylamide can be compared with other isoxazole-containing compounds:
N-(5-Methylisoxazol-3-yl)malonamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
3-Amino-5-methylisoxazole: Contains an amino group instead of a methacrylamide group, resulting in different reactivity and applications.
N-(3-Methylisoxazol-5-yl)acrylamide: Similar but lacks the methyl group on the isoxazole ring, affecting its polymerization behavior and biological activity.
These comparisons highlight the unique properties of this compound, particularly its ability to undergo polymerization and its potential in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-methyl-N-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)8(11)9-7-4-6(3)10-12-7/h4H,1H2,2-3H3,(H,9,11) |
InChI-Schlüssel |
JWJYWSGCWNUOEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)NC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
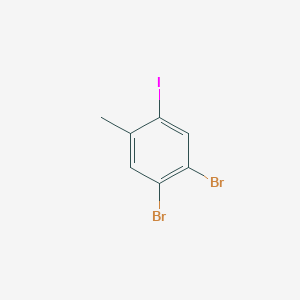
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)
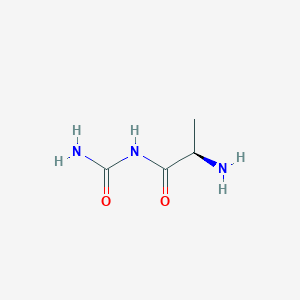


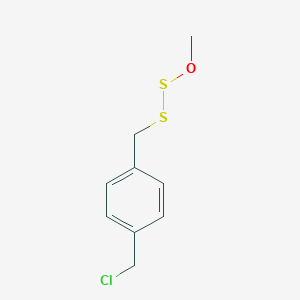

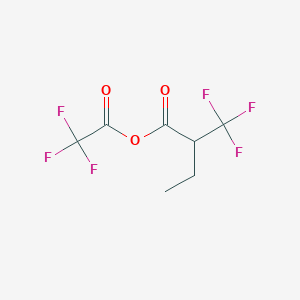
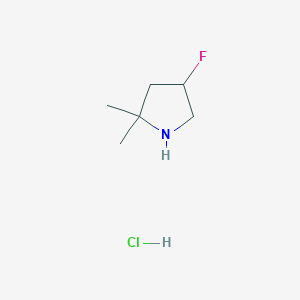
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
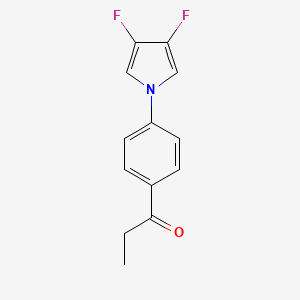
![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
